molecular formula C9H12N2O3 B8719068 Ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate

Ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B8719068
M. Wt: 196.20 g/mol
InChI Key: QQMHSZRJZCQTDW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-2-13-8(12)5-7-10-9(11-14-7)6-3-4-6/h6H,2-5H2,1H3

InChI Key

QQMHSZRJZCQTDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 20 gallon glass-lined vessel was charged with cyclopropylcarboxamide oxime (5) (5.39 kg, 53.9 Mol), toluene (Shell Chem, 324, 54.0 l) and diethylmalonate (Lancaster B/N 52068785, 24.5 kg, 160 Mol) under nitrogen at room temperature. The stirred reaction mixture was heated at gentle reflux for 21 h. The ethanol/water produced during the reaction was periodically drawn off to maintain a high reflux temperature (i.e 105°-110° C.) The reaction mixture was cooled to room temperature, washed with 25% saturated brine (3×5 l) and the toluene removed under reduced pressure. The residue was distilled using a small fractionating column to give: a) recovered diethylmalonate b.p. 60°-70° C. at 2 mbar; and b) oxadiazole-ester (6) b.p. 90°-120° C., at ~2 mbar.
Quantity
5.39 kg
Type
reactant
Reaction Step One
Quantity
54 L
Type
reactant
Reaction Step One
Quantity
24.5 kg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 20 gallon glass-lined vessel was charged with cyclopropylcarboxamide oxime (5) (5.39 kg, 53.9 Mol), toluene (Shell Chem, 324, 54.0 l) and diethylmalonate (Lancaster B/N 52068785, 24.5 kg, 160 Mol) under nitrogen at room temperature. The stirred reaction mixture was heated at gentle reflux for 21 h. The ethanol/water produced during the reaction was periodically drawn off to maintain a high reflux temperature (i.e 105°-110° C.). The reaction mixture was cooled to room temperature, washed with 25% saturated brine (3×5 l) and the toluene removed under reduced pressure. The residue was distilled using a small fractionating column to give: a) recovered diethylmalonate b.p. 60°-70° C. at 2 mbar; and b) oxadiazole-ester (6) b.p. 90°-120° C., at ~ 2 mbar.
Quantity
5.39 kg
Type
reactant
Reaction Step One
Quantity
54 L
Type
reactant
Reaction Step One
Quantity
24.5 kg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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